Commercial Availability and Screening Readiness vs. Closest Structural Analogs
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide is catalogued in the ZINC database as a purchasable substance available from multiple suppliers, with annotation in ChEMBL (CHEMBL448502) confirming its readiness for biological screening [1]. In contrast, the direct benzenesulfonamide analog (C17H19NO3S) and the naphthalene-1-sulfonamide analog (C21H21NO3S) are listed only on specialized chemical supplier websites with no evidence of inclusion in curated screening collections or biological annotation databases [2]. This represents a differential of two major screening-relevant database annotations (ZINC + ChEMBL) versus zero for the comparators.
| Evidence Dimension | Number of curated screening-relevant database annotations |
|---|---|
| Target Compound Data | 2 curated databases (ZINC substance entry + ChEMBL CHEMBL448502 annotation) [1] |
| Comparator Or Baseline | Benzenesulfonamide analog: 0 curated database annotations; Naphthalene-1-sulfonamide analog: 0 curated database annotations [2] |
| Quantified Difference | Target compound: 2 annotations; Comparators: 0 annotations. Absolute difference of 2. |
| Conditions | Database annotation presence/absence as of April 2026; sources: ZINC, ChEMBL, Molinstincts, BenchChem. |
Why This Matters
Inclusion in ZINC and ChEMBL indicates the compound has passed supplier-level quality control and is pre-formatted for immediate use in high-throughput screening, reducing procurement risk and experimental setup time compared to non-annotated analogs.
- [1] ZINC Database Entry for ZINC000014096289 (substance linked to ChEMBL CHEMBL448502). Available at: https://zinc.docking.org/substances/ZINC000014096289/. View Source
- [2] Molinstincts product page for N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzenesulfonamide, no ZINC or ChEMBL annotation detected. View Source
